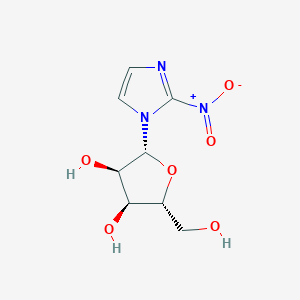

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875737 | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67773-77-7, 17306-43-3 | |

| Record name | NSC347471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azomycin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole is a compound belonging to the nitroimidazole class, which is recognized for its diverse biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11N3O6

- Molecular Weight : 245.19 g/mol

- IUPAC Name : 2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

These properties indicate that the compound possesses a complex structure conducive to various biological interactions.

Biological Activity Overview

The nitroimidazole group, to which this compound belongs, is known for its antiparasitic , antimicrobial , and antiviral activities. The biological activity of this compound can be categorized as follows:

Antiparasitic Activity

Research has demonstrated that related nitroimidazoles exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays indicated low cytotoxicity in mammalian cells while effectively inhibiting parasite growth.

| Compound | IC50 (μM) | Cytotoxicity (LLC-MK2) |

|---|---|---|

| 2-Nitro-1-vinyl-1H-imidazole | 4.8 | >500 |

This suggests that this compound may also have potential in antiparasitic drug development through molecular hybridization strategies .

Antiviral Activity

The compound's structural characteristics position it as a candidate for antiviral applications. Nitroimidazoles have been shown to inhibit viral replication by targeting essential enzymes involved in nucleotide synthesis. For example, derivatives of imidazole have been effective against various RNA viruses by inhibiting IMP dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide biosynthesis.

| Compound | Target Virus | EC50 (μM) | Cytotoxicity (Vero Cells) |

|---|---|---|---|

| IM18 | DENV-2 | >10 | <1000 |

This highlights the potential for this compound in developing antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction in anaerobic conditions, leading to the generation of free radicals that damage DNA and other cellular components, thus exerting cytotoxic effects on pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of nitroimidazoles for their biological activities:

- Antiparasitic Studies : In vitro assays demonstrated that derivatives similar to this compound showed promising results against T. cruzi, validating their use as potential antichagasic agents .

- Antiviral Research : Research into related compounds has indicated significant antiviral effects against various viruses, including dengue and hepatitis C viruses. These studies emphasize the importance of structural modifications in enhancing antiviral efficacy .

- Cytotoxicity Assessments : Evaluation of cytotoxic effects on mammalian cell lines has shown that certain derivatives maintain low toxicity while exhibiting high antiparasitic and antiviral activities, indicating their therapeutic potential .

Scientific Research Applications

Synthesis Pathways

The synthesis of 2-nitro-1-beta-D-ribofuranosyl-1H-imidazole typically involves several steps, including:

- Starting Materials : The synthesis often begins with ribose derivatives or imidazole precursors.

- Key Reactions : The formation of the imidazole ring through cyclization reactions and subsequent introduction of the nitro group at the 2-position are crucial steps.

- Protective Groups : The use of protective groups for hydroxyl functionalities during synthesis helps in achieving selective reactions.

A detailed synthetic route has been documented in literature, emphasizing the importance of reaction conditions and reagents used to optimize yield and purity .

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits significant antiviral activity. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that modifications to this compound can enhance its efficacy against various viral strains .

Additionally, its potential as an anticancer agent is being explored due to its ability to induce apoptosis in cancer cells. The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell survival .

Building Block for Oligonucleotide Synthesis

The compound serves as a valuable building block for the synthesis of modified oligonucleotides. Its unique structural features allow it to form stable base pairs, making it suitable for antisense applications and the development of therapeutic oligonucleotides .

Probes in Biochemical Studies

Due to its ability to mimic natural nucleotides, this compound is utilized as a probe in various biochemical studies. It aids in understanding nucleic acid interactions and enzyme mechanisms, providing insights into fundamental biological processes .

Antisense Oligonucleotides

A study demonstrated that modified oligonucleotides incorporating this compound showed enhanced binding affinity to target RNA sequences compared to unmodified counterparts. This property is crucial for developing effective antisense therapies aimed at gene silencing .

Antiviral Activity Against HIV

In vitro experiments revealed that derivatives of this compound exhibited promising antiviral activity against HIV by inhibiting reverse transcriptase activity. This highlights its potential as a lead compound for developing new antiretroviral drugs .

Preparation Methods

Reaction Mechanism and Starting Materials

The conventional approach involves coupling 2-nitroimidazole with a protected ribofuranose derivative. The reaction typically employs mercury cyanide (Hg(CN)₂) as a Lewis acid catalyst to facilitate the formation of the β-glycosidic bond. The ribofuranose precursor, often 1-O-methyl-2,3,5-tri-O-acetylribofuranose, undergoes bromination at the anomeric carbon using 40–48% hydrogen bromide (HBr) in glacial acetic acid to generate a reactive oxocarbenium intermediate.

Challenges in Stereoselectivity

A major limitation of this method is the formation of the α-anomer as a side product, which reduces the overall yield of β-AZR to approximately 30–40%. Competing decomposition pathways, such as hydrolysis of the acetyl protecting groups under acidic conditions, further complicate purification.

Improved Silylation-Acetylation Approach

Stepwise Protection and Coupling

To address low yields, modern protocols utilize silyl protecting groups to enhance regioselectivity. The synthesis begins with 1-β-D-ribofuranosyl-2-nitroimidazole (β-AZR), which is silylated at the 5′-position using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in anhydrous pyridine. This generates 1-β-D-(5-O-tert-butyldiphenylsilylribofuranosyl)-2-nitroimidazole, which is subsequently acetylated at the 2′- and 3′-positions with acetic anhydride (Scheme 1).

Fluorination and Deprotection

The 5′-O-silyl group is selectively removed using potassium fluoride (KF) and benzoic acid in acetonitrile, yielding a free 5′-hydroxyl group. Fluorination at this position is achieved with diethylaminosulfur trifluoride (DAST), followed by deacetylation with methanolic ammonia to produce 1-β-D-(5-deoxy-5-fluororibofuranosyl)-2-nitroimidazole (β-5-FAZR).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Critical parameters for maximizing yield include:

Catalyst Selection

Sodium metabisulfite (Na₂S₂O₅) enhances imidazole ring formation by stabilizing reactive intermediates, achieving yields >80% in one-pot syntheses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key diagnostic signals in ¹H NMR include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 245.19 ([M+H]⁺), consistent with the molecular formula C₈H₁₁N₃O₆.

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Method | Improved Silylation Method |

|---|---|---|

| Yield | 30–40% | 71–80% |

| Anomeric Purity (β:α) | 3:1 | >20:1 |

| Reaction Time | 48–72 h | 16–24 h |

| Key Reagent | Hg(CN)₂ | TBDPS-Cl/DAST |

Applications in Drug Development

Antiviral Activity

β-AZR derivatives inhibit HIV reverse transcriptase by mimicking natural nucleosides, with IC₅₀ values ranging from 0.5–2.0 μM in vitro. Fluorinated analogs like β-5-FAZR exhibit enhanced metabolic stability, increasing their half-life in human liver microsomes by 3-fold compared to non-fluorinated counterparts .

Q & A

Q. What are the common synthetic routes for preparing 2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves condensation of ribofuranosyl intermediates with nitroimidazole precursors under controlled conditions. For example, one-pot methods using dry DMF as a solvent at 120°C under nitrogen (to prevent oxidation) have achieved yields >80% for analogous imidazole derivatives . Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of nitro-substituted ribofuranosyl imidazoles?

Methodological Answer:

- 1H/13C NMR: Essential for confirming ribofuranosyl anomeric configuration (e.g., β-D configuration via coupling constants) and nitro group placement. Peaks near δ 5.3–5.7 ppm (anomeric proton) and δ 150–160 ppm (nitro group carbons) are diagnostic .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ or [M–H]–) and fragmentation patterns to confirm substituents .

- IR spectroscopy: Nitro group absorption bands at 1,540–1,580 cm⁻¹ and 1,340–1,380 cm⁻¹ confirm functional group presence .

Advanced Research Questions

Q. How can in-silico molecular docking studies be designed to evaluate the EGFR inhibitory potential of this compound derivatives?

Methodological Answer:

- Software selection: Tools like AutoDock Vina or Schrödinger Suite enable binding affinity calculations. Use crystal structures of EGFR (PDB ID: 1M17) for docking .

- Parameterization: Set grid boxes to encompass the ATP-binding pocket (critical for kinase inhibition). Validate protocols with known inhibitors (e.g., gefitinib) .

- ADMET analysis: Predict pharmacokinetic properties (e.g., logP, bioavailability) using SwissADME or ADMETLab to prioritize derivatives with low hepatotoxicity .

Q. What methodological considerations are critical when analyzing contradictory cytotoxicity data between in-vitro assays and computational toxicity predictions?

Methodological Answer:

- Assay validation: Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and replicate experiments to minimize variability .

- Computational model limitations: Address discrepancies by cross-referencing multiple tools (e.g., ProTox-II vs. ADMET Predictor). For instance, false negatives in cytotoxicity predictions may arise from unaccounted metabolic activation pathways .

- Dose-response curves: Compare IC50 values across assays to identify outliers. Contradictions may stem from differences in cell permeability or assay endpoints (e.g., apoptosis vs. necrosis) .

Q. How can structural modifications at specific positions (e.g., R1–R6 in imidazole derivatives) be systematically explored to enhance metabolic stability while maintaining target affinity?

Methodological Answer:

- Substituent libraries: Synthesize derivatives with halogen (e.g., –Cl, –F) or electron-withdrawing groups (e.g., –CF3) at R1–R6 to block metabolic oxidation .

- Structure-activity relationship (SAR): Use in-vitro microsomal stability assays (e.g., human liver microsomes) to correlate substituents with half-life improvements .

- Crystallography: Resolve ligand-target complexes to identify non-critical positions for modification, preserving key hydrogen bonds or π-π interactions .

Q. What experimental frameworks (e.g., PICO/FINER) should guide hypothesis-driven research on the structure-activity relationships of nitroimidazole nucleosides?

Methodological Answer:

- PICO framework:

- Population: Specific enzyme targets (e.g., EGFR, DNA repair proteins).

- Intervention: Structural modifications (e.g., ribose vs. deoxyribose).

- Comparison: Benchmark against existing nucleoside analogs (e.g., acyclovir).

- Outcome: Metrics like IC50, selectivity ratios .

- FINER criteria: Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored nitro positioning), and Relevant to therapeutic gaps (e.g., antibiotic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.